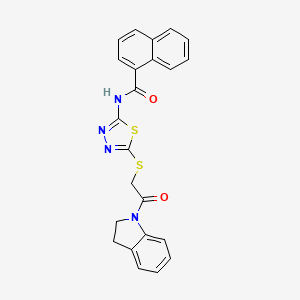

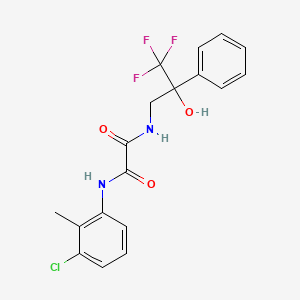

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide” is a complex organic molecule. It contains an indolin-1-yl group, which is a common structure in many biologically active molecules . The compound also contains a thiadiazol group, which is a type of heterocycle that is often found in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indolin-1-yl and thiadiazol groups would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex, given the presence of multiple reactive functional groups. The indolin-1-yl and thiadiazol groups, in particular, could be involved in a variety of chemical transformations.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indolin-1-yl and thiadiazol groups could affect its solubility, stability, and reactivity.Scientific Research Applications

Alzheimer’s Disease Research

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. Researchers have explored novel compounds as potential acetylcholinesterase (AChE) inhibitors to combat AD. Interestingly, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide derivatives were designed based on the structural features of donepezil, a clinically used AChE inhibitor. Among these derivatives, compounds 4g and 3a demonstrated significant AChE inhibition, making them promising candidates for further investigation .

Anticancer Properties

Several N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide derivatives exhibited potent cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed strong activity (with IC50 values ranging from 0.65 to 7.17 µM) against cancer cells such as SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer). Compound 5g, in particular, surpassed the efficacy of adriamycin, a commonly used anticancer drug. These findings suggest that compound 5g holds promise for further development as an anticancer agent .

Neuroprotective Agents for Ischemic Stroke

Indoline derivatives, including N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, have been investigated as multifunctional neuroprotective agents against ischemic stroke. In antioxidant assays, these compounds demonstrated significant protective effects against H2O2-induced cell death in RAW 264.7 cells. Their potential in mitigating ischemic damage warrants further exploration .

Antibacterial Activity

While not extensively studied, some indoline derivatives exhibit antibacterial properties. For instance, a hybrid compound of indolin-2-one and nitroimidazole demonstrated effectiveness against Staphylococcus aureus .

Safety and Hazards

Future Directions

Mechanism of Action

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the action, efficacy, and stability of indole derivatives. For example, certain indole derivatives have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells .

properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S2/c28-20(27-13-12-16-7-2-4-11-19(16)27)14-30-23-26-25-22(31-23)24-21(29)18-10-5-8-15-6-1-3-9-17(15)18/h1-11H,12-14H2,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMCQASOBWPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)

![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)

![ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2573571.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2573577.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)

![1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2573585.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2573586.png)